(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid
Brand Name: Vulcanchem
CAS No.: 162107-50-8
VCID: VC20904354
InChI: InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(C#C)C(=O)O
Molecular Formula: C9H13NO4
Molecular Weight: 199.2 g/mol

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid

CAS No.: 162107-50-8

Cat. No.: VC20904354

Molecular Formula: C9H13NO4

Molecular Weight: 199.2 g/mol

* For research use only. Not for human or veterinary use.

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid - 162107-50-8

Specification

CAS No. 162107-50-8
Molecular Formula C9H13NO4
Molecular Weight 199.2 g/mol
IUPAC Name (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid
Standard InChI InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1
Standard InChI Key DFUYMGIIHZBGAX-ZCFIWIBFSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](C#C)C(=O)O
SMILES CC(C)(C)OC(=O)NC(C#C)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(C#C)C(=O)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator